molecular formula C19H26FNO B1634027 N,N-dicyclohexyl-4-fluorobenzamide

N,N-dicyclohexyl-4-fluorobenzamide

Cat. No.: B1634027
M. Wt: 303.4 g/mol
InChI Key: MWOCFHUVFRXFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dicyclohexyl-4-fluorobenzamide is a fluorinated aryl amide compound of significant interest in synthetic and medicinal chemistry research. As a secondary amide with bulky cyclohexyl substituents, it serves as a valuable building block for the development of pharmacologically active molecules . The incorporation of a fluorine atom at the para-position of the aromatic ring is a common strategy in drug design, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This compound belongs to a class of molecules where the amide bond is a key functional group found in natural substances, pharmaceuticals, and polymers . Researchers utilize such fluorinated benzamides as synthons in the exploration of new chemical spaces for bioactive agents, including potential anticancer drugs and other therapeutic compounds . The presence of the fluorine atom also makes it a useful model compound in various spectroscopic and structural studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26FNO

Molecular Weight

303.4 g/mol

IUPAC Name

N,N-dicyclohexyl-4-fluorobenzamide

InChI

InChI=1S/C19H26FNO/c20-16-13-11-15(12-14-16)19(22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2

InChI Key

MWOCFHUVFRXFNF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N,n Dicyclohexyl 4 Fluorobenzamide

Direct Amidation Strategies for N,N-Dicyclohexyl-4-fluorobenzamide

Direct amidation strategies are the most common approaches for the synthesis of this compound. These methods involve the direct coupling of a carboxylic acid derivative with an amine.

Condensation Reactions Utilizing 4-Fluorobenzoyl Halides and Dicyclohexylamine (B1670486)

A traditional and straightforward method for synthesizing this compound is the reaction of 4-fluorobenzoyl chloride with dicyclohexylamine. chemicalbook.comsigmaaldrich.comnih.gov This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

The starting material, 4-fluorobenzoyl chloride, can be prepared through various methods, including the chlorination of 4-fluorotoluene (B1294773) followed by hydrolysis. google.com The reaction with dicyclohexylamine proceeds readily due to the high reactivity of the acyl chloride.

Table 1: Properties of 4-Fluorobenzoyl Chloride

PropertyValueReference
Molecular FormulaC₇H₄ClFO nih.gov
Molecular Weight158.56 g/mol sigmaaldrich.com
Boiling Point82 °C/20 mmHg sigmaaldrich.com
Melting Point10-12 °C chemicalbook.comsigmaaldrich.com
Density1.342 g/mL at 25 °C sigmaaldrich.com

Application of Coupling Reagents for Amide Bond Formation (e.g., Dicyclohexylcarbodiimide/4-Dimethylaminopyridine (B28879) (DCC/DMAP) techniques)

The use of coupling reagents is a widely employed strategy for amide bond formation from carboxylic acids and amines. Among these, the combination of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a well-established and effective method. wikipedia.organalis.com.myorganic-chemistry.org

In this approach, DCC activates the carboxylic acid (4-fluorobenzoic acid) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then readily reacts with dicyclohexylamine to yield the desired amide, this compound, and N,N'-dicyclohexylurea (DCU) as a byproduct. analis.com.myresearchgate.net The addition of DMAP accelerates the reaction, particularly for less nucleophilic amines or sterically hindered substrates. organic-chemistry.orgresearchgate.net While effective, a notable drawback of this method is the formation of the insoluble DCU byproduct, which requires removal through filtration. analis.com.my

Table 2: Key Reagents in DCC/DMAP Coupling

CompoundRoleKey Feature
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling AgentActivates carboxylic acid
4-Dimethylaminopyridine (DMAP)CatalystAccelerates the reaction
N,N'-Dicyclohexylurea (DCU)ByproductInsoluble in most common solvents

Exploration of Advanced Amidation Protocols (e.g., Potassium Acyltrifluoroborates (KATs) or Trifluoroborate Iminiums (TIMs) as precursors for secondary and tertiary amides)

More recent and advanced protocols for amide synthesis have explored the use of potassium acyltrifluoroborates (KATs) and their derivatives, trifluoroborate iminiums (TIMs), as precursors for both secondary and tertiary amides. nih.govrsc.orgresearchgate.net This methodology offers an alternative to traditional coupling reagents. nih.govrsc.org

The process involves the condensation of a KAT with an amine to form a TIM intermediate. nih.govrsc.org Subsequent oxidation of the TIM leads to the formation of the amide bond. nih.govrsc.orgresearchgate.net This approach is notable for its ability to be conducted as a one-pot procedure and its tolerance of various functional groups. rsc.orgresearchgate.net While the synthesis of tertiary amides using this method is possible, the initial reports focused on the formation of secondary amides. nih.gov The direct application of this method for the synthesis of this compound would involve the corresponding 4-fluorobenzoyltrifluoroborate.

Alternative Synthetic Pathways

In addition to direct amidation, other synthetic strategies can be employed or adapted for the synthesis of this compound.

Microwave-Assisted Amidation Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. nih.govrsc.orgscilit.com This technology can be applied to amidation reactions, offering a rapid and efficient alternative to conventional heating. nih.gov The synthesis of various amides has been successfully achieved using microwave irradiation, often in shorter reaction times and with higher yields compared to traditional methods. nih.govrsc.org This approach could potentially be applied to the synthesis of this compound from 4-fluorobenzoic acid and dicyclohexylamine in the presence of a suitable coupling agent.

One-Pot Synthetic Methods for Related Benzamides

One-pot synthetic methods offer significant advantages in terms of efficiency and sustainability by reducing the number of workup and purification steps. ichem.mdresearchgate.netsharif.edu Various one-pot procedures have been developed for the synthesis of substituted benzamides and related compounds. ichem.mdresearchgate.net For instance, a copper-catalyzed one-pot reaction has been reported for the synthesis of N,N-dimethyl benzamides from benzyl (B1604629) cyanide and aryl iodides using N,N-dimethyl formamide (B127407) (DMF) as the amide source. researchgate.net While not a direct synthesis of this compound, these one-pot strategies for related benzamides highlight the potential for developing a streamlined synthesis for the target compound.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound is a critical step to ensure high yields and purity of the final product. This process involves a systematic investigation of various reaction parameters to identify the most favorable conditions for the amide bond formation. Key areas of focus in this optimization include the selection of solvents and catalysts, which can significantly impact the reaction rate, equilibrium position, and the formation of byproducts.

The selection of a catalyst is equally important, particularly when starting from the less reactive 4-fluorobenzoic acid. Boron-based catalysts, such as borate (B1201080) esters like B(OCH₂CF₃)₃, have emerged as highly effective for direct amidation reactions. nih.govnih.gov These catalysts activate the carboxylic acid towards nucleophilic attack by the amine, often under milder conditions than traditional methods. In the context of coupling agent-mediated reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to suppress side reactions and improve the efficiency of the amidation. nih.gov For reactions involving the more reactive 4-fluorobenzoyl chloride, a base such as triethylamine (B128534) or pyridine (B92270) is typically added to neutralize the hydrochloric acid that is formed as a byproduct.

The following table summarizes the potential effects of different solvent and catalyst systems on the synthesis of this compound.

Catalyst SystemSolventExpected Outcome
B(OCH₂CF₃)₃TolueneHigh efficiency in direct amidation from 4-fluorobenzoic acid. nih.govnih.gov
EDC/HOBtDichloromethane (DCM)Good for coupling 4-fluorobenzoic acid with dicyclohexylamine, minimizing side products. nih.gov
Thionyl Chloride (to form acid chloride)Dichloromethane (DCM)Effective for converting 4-fluorobenzoic acid to 4-fluorobenzoyl chloride, which then reacts with dicyclohexylamine. guidechem.com
None (from acid chloride)Tetrahydrofuran (THF)Direct and often rapid reaction of 4-fluorobenzoyl chloride with dicyclohexylamine in the presence of a base. nih.gov

The purification and isolation of this compound from the reaction mixture is a crucial final step to obtain a product of high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities present.

A standard purification protocol often begins with an aqueous work-up. The reaction mixture is typically diluted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts. This is followed by a wash with a dilute base (e.g., 1M NaOH or saturated NaHCO₃ solution) to remove any unreacted carboxylic acid and acidic byproducts. nih.gov A final wash with brine helps to remove any remaining water from the organic layer. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

For further purification, column chromatography is a highly effective technique. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. A carefully selected eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then used to separate the desired product from any remaining impurities. nih.gov The polarity of the eluent is often optimized through preliminary analysis using thin-layer chromatography (TLC).

Recrystallization can also be employed as a final purification step if the product is a solid. This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The pure crystals can then be collected by filtration.

The following table outlines a general purification strategy for this compound.

Purification StepPurposeReagents/Method
Aqueous Work-upRemoval of acidic and basic impurities.Dilute HCl, dilute NaOH/NaHCO₃, Brine. nih.gov
DryingRemoval of residual water from the organic phase.Anhydrous Na₂SO₄ or MgSO₄. nih.gov
Solvent RemovalIsolation of the crude product.Rotary Evaporation.
Column ChromatographySeparation of the target compound from closely related impurities.Silica Gel, Hexanes/Ethyl Acetate gradient. nih.gov
RecrystallizationFinal purification of the solid product.Suitable solvent system (e.g., Ethanol/Water).

Chemical Reactivity and Transformation Pathways of N,n Dicyclohexyl 4 Fluorobenzamide

Reactivity of the Amide Linkage

The amide functional group is a cornerstone of organic chemistry, yet its reactivity in N,N-dicyclohexyl-4-fluorobenzamide is significantly influenced by the presence of two bulky cyclohexyl substituents on the nitrogen atom.

Investigations into Hydrolytic Stability under Varying Conditions

Specific experimental studies on the hydrolytic stability of this compound under diverse pH and temperature conditions are not extensively documented in publicly available literature. However, general chemical principles suggest that the amide bond in this molecule would exhibit considerable resistance to hydrolysis.

Tertiary amides are inherently less reactive towards hydrolysis than primary or secondary amides due to electronic and steric factors. The two bulky cyclohexyl groups create significant steric hindrance around the carbonyl carbon, impeding the approach of nucleophiles such as water or hydroxide (B78521) ions. This steric shield is expected to make the amide bond exceptionally stable across a range of pH values.

Table 1: Expected Factors Influencing Hydrolytic Stability

FactorInfluence on this compoundExpected Outcome
Steric Hindrance High, due to two cyclohexyl groups on the nitrogen.Decreased rate of nucleophilic attack at the carbonyl carbon.
Electronic Effects The nitrogen lone pair donates into the carbonyl, reducing its electrophilicity.Reduced reactivity towards hydrolysis.
pH Conditions Extreme acidic or basic conditions are generally required for amide hydrolysis.Likely stable under neutral and mild acidic/basic conditions.
Temperature Elevated temperatures are typically needed to overcome the activation energy for amide hydrolysis.Stability is expected to decrease with significantly increased temperature.

While quantitative data is not available, it is predicted that forcing conditions, such as prolonged heating in concentrated acid or base, would be necessary to achieve significant hydrolytic cleavage to yield 4-fluorobenzoic acid and dicyclohexylamine (B1670486).

N-Alkylation and N-Acylation Reactions on the Amide Nitrogen

The direct N-alkylation or N-acylation of a pre-formed tertiary amide like this compound is generally not a feasible transformation. The nitrogen atom in an amide is considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, forming a resonance structure. This delocalization significantly reduces the availability of the lone pair for attacking electrophiles.

Furthermore, any residual nucleophilicity is completely obstructed by the two large cyclohexyl groups. Therefore, standard N-alkylation or N-acylation reactions are not expected to occur at the amide nitrogen of this compound. Alternative synthetic routes would be required to produce N-alkylated or N-acylated analogs.

Reactions Involving the Fluorinated Aromatic Ring

The 4-fluorobenzoyl moiety of the molecule presents several potential sites for chemical transformation, primarily through reactions on the aromatic ring itself.

Electrophilic Aromatic Substitution (EAS) Studies

There is a lack of specific published research detailing electrophilic aromatic substitution (EAS) reactions performed on this compound. However, the outcome of such reactions can be predicted by considering the directing effects of the existing substituents: the fluorine atom and the N,N-dicyclohexylcarboxamido group.

Fluorine: As a halogen, fluorine is an ortho-, para-director but is deactivating towards EAS due to its strong inductive electron-withdrawing effect. uci.edu

Amide Group (-CONR₂): The N,N-dicyclohexylcarboxamido group is a deactivating group and a meta-director. The carbonyl group strongly withdraws electron density from the ring, making it less susceptible to attack by electrophiles. uci.edu

When both a halogen and a meta-directing group are present, their effects can be competitive. In this case, both groups are deactivating. The substitution pattern would be dictated by the position of the incoming electrophile that leads to the most stable carbocation intermediate (a Wheland intermediate). Typically, substitution will occur at the position that is ortho to the fluorine and meta to the amide group (position 3 or 5).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reagent/ReactionExpected Position of SubstitutionRationale
Nitration (HNO₃/H₂SO₄)Position 3 (or 5)Both substituents deactivate the ring. The directing effects favor substitution meta to the amide and ortho to the fluorine.
Halogenation (Br₂/FeBr₃)Position 3 (or 5)Similar to nitration, the reaction is expected to be sluggish and occur at the 3-position.
Friedel-Crafts Alkylation/Acylation No reaction expectedThe aromatic ring is strongly deactivated by the amide group, which generally renders Friedel-Crafts reactions ineffective.

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. nih.gov However, it typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluorine). nih.govresearchgate.net

The N,N-dicyclohexylcarboxamido group at the para position is electron-withdrawing, which should, in principle, activate the fluorine atom for nucleophilic displacement. Fluorine itself is often the best-leaving group among the halogens for SNAr reactions because of its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. chemrxiv.org

Despite this, the deactivating nature of the amide group is not as potent as that of a nitro group, for example. Therefore, forcing conditions, such as high temperatures and a strong nucleophile, would likely be required to achieve substitution of the fluorine atom.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential ProductExpected Conditions
Sodium Methoxide (NaOMe) N,N-Dicyclohexyl-4-methoxybenzamideHigh temperature, polar aprotic solvent (e.g., DMSO, DMF).
Ammonia (NH₃) 4-Amino-N,N-dicyclohexylbenzamideHigh temperature and pressure.
Dimethylamine (HNMe₂) N,N-Dicyclohexyl-4-(dimethylamino)benzamideElevated temperatures.

Recent developments have shown that photoredox catalysis can enable the SNAr of unactivated aryl fluorides under milder conditions, which could be a potential avenue for the transformation of this compound. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki cross-coupling on related aryl halides)

Aryl fluorides are generally considered challenging substrates for metal-catalyzed cross-coupling reactions due to the high strength of the carbon-fluorine bond. However, significant advances have been made, particularly using nickel and palladium catalysts, to enable the coupling of aryl fluorides. nih.govrsc.org

The Suzuki-Miyaura cross-coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a powerful synthetic tool. rsc.orgnih.gov While specific examples using this compound as a substrate are not reported in the literature, its participation in such a reaction is plausible under optimized conditions.

The success of a Suzuki cross-coupling reaction with this substrate would depend heavily on the choice of:

Catalyst: Nickel-based catalysts or specialized palladium catalysts with specific ligands are often more effective for activating C-F bonds. rsc.org

Ligand: Electron-rich and sterically bulky phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition of the catalyst to the C-F bond.

Base and Solvent: The choice of base and solvent system is critical and must be carefully optimized for the specific substrates.

A potential Suzuki reaction would involve reacting this compound with an arylboronic acid in the presence of a suitable catalyst and base to form a biphenyl (B1667301) derivative.

Transformations of the Dicyclohexyl Moieties

The two cyclohexyl groups attached to the amide nitrogen atom are central to the three-dimensional structure of this compound and present potential sites for chemical transformations.

Stereochemical Inversion and Conformation Analysis of Cyclohexyl Rings

X-ray crystallography studies on compounds such as N-cyclohexyl-2-fluorobenzamide and N-cyclohexyl-3-fluorobenzamide have consistently shown that the cyclohexane (B81311) ring adopts the most stable chair conformation. nih.govwikipedia.org This energetically favorable conformation minimizes steric strain by positioning adjacent substituents in a staggered arrangement. It is therefore highly probable that both cyclohexyl rings in this compound also exist predominantly in the chair form.

The concept of stereochemical inversion is also pertinent to the dicyclohexyl moieties. The relative orientation of the two cyclohexyl groups (cis or trans with respect to the amide plane) can significantly influence the molecule's conformation. Research on related molecules, such as Proteolysis Targeting Chimeras (PROTACs) containing a cyclohexyl linker, has demonstrated that a single stereochemical inversion (from cis to trans) can drastically alter the conformational rigidity and binding mode of the molecule. semanticscholar.org In these studies, the trans-isomer often exhibits a more rigid and extended conformation, while the cis-isomer may adopt a more folded structure. semanticscholar.org This suggests that the stereochemistry at the points of attachment of the cyclohexyl rings to the nitrogen atom in this compound would have a profound impact on its three-dimensional structure.

Table 1: Conformational Data of Related N-Cyclohexylbenzamides

CompoundCyclohexyl Ring ConformationDihedral Angle (Amide Plane to Aromatic Ring)Reference
N-Cyclohexyl-2-fluorobenzamideChair29.92 (7)° wikipedia.org
N-Cyclohexyl-3-fluorobenzamideChair29.9 (2)° nih.gov

Functionalization Strategies on the Cyclohexyl Scaffolds

The functionalization of the cyclohexyl rings of this compound represents a potential avenue for modifying its properties. While specific research on the functionalization of the cyclohexyl moieties of this particular compound is limited, general strategies for the late-stage functionalization of aliphatic C-H bonds in complex molecules can be considered.

One of the most promising approaches for modifying saturated rings like cyclohexane is through C-H activation. The amide group in this compound can itself act as a directing group, guiding a metal catalyst to a specific C-H bond on the cyclohexyl ring. This can enable the introduction of new functional groups at positions that would be otherwise unreactive. For instance, the development of exo-type directing groups has enabled the site-selective functionalization of alcohol and amide derivatives, showcasing the potential for targeted modifications.

A common transformation for cyclohexyl groups is oxidation. In many drug-like molecules, unsubstituted cyclohexyl rings are susceptible to metabolic oxidation, often at the 4-position. This inherent reactivity can be harnessed synthetically. The use of non-heme iron catalysts, for example, has been shown to perform site-selective aliphatic C-H oxidations in complex molecules. Such a strategy could potentially be applied to introduce a hydroxyl group onto one or both of the cyclohexyl rings of this compound.

Furthermore, chemoselective α,β-dehydrogenation of saturated amides has been achieved under mild conditions, suggesting another possible transformation pathway, although this would modify the ring structure itself by introducing a double bond.

Table 2: Potential Functionalization Reactions for Cyclohexyl Moieties

Reaction TypePotential Reagents/CatalystsPotential ProductNotes
C-H Oxidation (Hydroxylation)Non-heme iron catalysts (e.g., Fe(PDP)), H₂O₂Hydroxylated this compoundThe 4-position of the cyclohexyl ring is a likely site of oxidation.
Directed C-H FunctionalizationPalladium, Rhodium, or Ruthenium catalystsArylated, alkylated, or halogenated derivativesThe amide group can serve as an internal directing group.
DehydrogenationSelenium-mediated dehydrogenationα,β-Unsaturated cyclohexenyl derivativeIntroduces unsaturation into the cyclohexyl ring.

Advanced Characterization Techniques and Spectroscopic Analysis of N,n Dicyclohexyl 4 Fluorobenzamide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are instrumental in identifying the specific functional groups present in a molecule, such as the carbonyl group of the amide and the carbon-fluorine bond.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. rjpn.orgyoutube.com For N,N-dicyclohexyl-4-fluorobenzamide, the key functional groups—the tertiary amide, the substituted benzene (B151609) ring, the cyclohexyl rings, and the carbon-fluorine bond—give rise to characteristic absorption peaks.

The analysis of related structures, such as other N-substituted 4-fluorobenzamides, provides a basis for assigning the expected vibrational frequencies. rsc.org A crucial feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically observed in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is expected to appear around 1280-1350 cm⁻¹. The aliphatic C-H stretching vibrations from the two cyclohexyl rings would be prominent in the 2850-2940 cm⁻¹ region. Aromatic C-H stretching can be seen above 3000 cm⁻¹. The C-F stretch of the fluorinated benzene ring is anticipated to produce a strong band in the 1150-1250 cm⁻¹ range. Furthermore, the C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. docbrown.info

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2850-2940 C-H Stretch Cyclohexyl groups
1630-1680 C=O Stretch Tertiary Amide
1450-1600 C=C Stretch Aromatic Ring
1150-1250 C-F Stretch Aryl Fluoride

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and bonds between identical atoms, which may be weak or absent in an FT-IR spectrum, can be strong in a Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching of the aromatic ring and other non-polar bonds within the cyclohexyl moieties, providing a more complete vibrational analysis when used in conjunction with FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of an organic compound by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all essential.

The ¹H NMR spectrum provides information about the different types of protons in a molecule. In this compound, the protons on the aromatic ring and the cyclohexyl groups are expected to resonate in distinct regions.

Aromatic Region: The 4-fluorobenzoyl moiety would exhibit two signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the fluorine substitution, the aromatic protons ortho and meta to the fluorine atom are chemically non-equivalent. They are expected to appear as two distinct multiplets, likely doublets of doublets, due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. chemicalbook.com

Aliphatic Region: The two dicyclohexyl groups contain a large number of protons, which would result in a series of complex, overlapping multiplets in the upfield region of the spectrum (typically δ 1.0-4.0 ppm). The protons on the carbons directly attached to the nitrogen atom (the methine protons) would be the most deshielded within this group due to the electron-withdrawing effect of the nitrogen, likely appearing as broad multiplets. Data from similar dicyclohexyl structures supports this interpretation. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~7.4-7.8 Multiplet 2H, Aromatic protons ortho to C=O
~7.0-7.2 Multiplet 2H, Aromatic protons ortho to F
~3.5-4.0 Broad Multiplet 2H, N-CH of cyclohexyl

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. oregonstate.edu

Carbonyl Carbon: The amide carbonyl carbon is expected to appear as a single peak in the downfield region, typically around δ 165-175 ppm. rsc.org

Aromatic Carbons: The 4-fluorobenzoyl ring should display four distinct signals in the aromatic region (δ 110-170 ppm). The carbon atom directly bonded to the fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected by the fluorine's electronegativity. The other aromatic carbons will show smaller two-bond and three-bond couplings to fluorine (²JCF, ³JCF). rsc.orgnih.gov

Aliphatic Carbons: The two identical cyclohexyl groups will show a set of signals in the aliphatic region (δ 20-60 ppm). The methine carbons attached to the nitrogen atom are the most deshielded in this group. spectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment
~170 C=O (Amide)
~165 (d, ¹JCF ≈ 250 Hz) C4-F
~130 (d, ³JCF ≈ 9 Hz) C2, C6 (Aromatic)
~115 (d, ²JCF ≈ 22 Hz) C3, C5 (Aromatic)
~132 (d, ⁴JCF ≈ 3 Hz) C1 (Aromatic)
~50-60 N-CH (Cyclohexyl)

Note: 'd' denotes a doublet due to C-F coupling.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. rsc.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, this method is very sensitive. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the aromatic ring. This signal's chemical shift is characteristic of an aryl fluoride. rsc.org The multiplicity of the signal will be a multiplet (likely a triplet of triplets or a more complex pattern) due to coupling with the two ortho protons (³JHF) and the two meta protons (⁴JHF). nih.gov This provides direct evidence for the fluorine's position on the benzene ring. beilstein-journals.org

Table 4: Mentioned Compounds

Compound Name
This compound
N-(2,6-dimethylphenyl)-4-fluorobenzamide
4-fluorobenzaldehyde
Dicyclohexylamine (B1670486)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, this analysis would confirm its molecular mass and provide insights into the connectivity of the 4-fluorobenzoyl and dicyclohexylamino moieties.

The molecular formula for this compound is C₁₉H₂₆FNO, which corresponds to a molecular weight of approximately 303.42 g/mol . In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 303.

The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the cyclohexyl rings. Common fragmentation patterns for similar benzamides include:

Formation of the Acylium Ion: A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the 4-fluorobenzoyl cation. This would produce a prominent peak at m/z 123, corresponding to the [FC₆H₄CO]⁺ fragment.

Loss of Cyclohexyl Groups: Fragmentation can occur through the loss of one or both cyclohexyl groups. The loss of a cyclohexyl radical (•C₆H₁₁) would result in a fragment ion at m/z 220 ([M - C₆H₁₁]⁺). Subsequent loss of the second cyclohexyl group is also possible.

Cyclohexyl Ring Fragmentation: The cyclohexyl rings themselves can undergo fragmentation, typically losing ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules, leading to a series of peaks in the lower mass region of the spectrum.

While a specific mass spectrum for this compound is not publicly available, the analysis of related compounds supports these predicted fragmentation patterns. For instance, mass spectra of other N-substituted benzamides consistently show the characteristic acylium ion as a major fragment.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related compounds such as N-cyclohexyl-2-fluorobenzamide and N-cyclohexyl-3-fluorobenzamide provides a clear indication of the expected structural features. a2bchem.comnih.gov

From these related structures, we can anticipate the following for this compound:

Molecular Conformation: The amide group is expected to be nearly planar. The two cyclohexyl rings would likely adopt stable chair conformations. a2bchem.comnih.gov The dihedral angle between the plane of the fluorobenzene (B45895) ring and the amide plane would be a key conformational parameter.

Crystal Packing: In the solid state, molecules would likely be linked by intermolecular interactions. While this compound lacks the N-H group necessary for the strong N—H···O hydrogen bonds seen in monosubstituted cyclohexylbenzamides, weak C—H···O and C—H···F interactions would play a significant role in stabilizing the crystal lattice. a2bchem.comnih.gov The bulky dicyclohexyl groups would heavily influence the molecular packing arrangement.

The table below presents typical crystallographic data that would be obtained from an XRD analysis, using data from the related compound N-cyclohexyl-2-fluorobenzamide as an illustrative example. a2bchem.com

ParameterIllustrative Value (N-cyclohexyl-2-fluorobenzamide)
Chemical FormulaC₁₃H₁₆FNO
Formula Weight221.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1804 (6)
b (Å)6.5309 (8)
c (Å)16.6522 (19)
β (°)91.336 (6)
Volume (ų)563.24 (11)
Z (molecules/unit cell)2
Calculated Density (g/cm³)1.305

Note: Data presented is for the related compound N-cyclohexyl-2-fluorobenzamide and serves as an example of typical XRD output. a2bchem.com

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry and purity.

For this compound (C₁₉H₂₆FNO), the theoretical elemental composition would be calculated as follows:

Molecular Weight: 303.42 g/mol

Carbon (C): (19 * 12.011) / 303.42 * 100% = 75.21%

Hydrogen (H): (26 * 1.008) / 303.42 * 100% = 8.63%

Nitrogen (N): (1 * 14.007) / 303.42 * 100% = 4.62%

An experimental analysis of a pure sample of this compound is expected to yield results that are in close agreement (typically within ±0.4%) with these calculated values, thereby confirming its elemental composition.

The table below shows the expected results from an elemental analysis.

ElementTheoretical Percentage (%)
Carbon75.21
Hydrogen8.63
Nitrogen4.62

Computational Chemistry and Theoretical Studies of N,n Dicyclohexyl 4 Fluorobenzamide

Molecular Docking Simulations for Predicted Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a specific biological target. nih.gov

Ligand-Target Binding Prediction with Biological Macromolecules

The initial step in assessing the potential biological activity of N,N-dicyclohexyl-4-fluorobenzamide involves predicting its ability to bind to various biological macromolecules. Accurately predicting the binding affinity between proteins and ligands is a crucial aspect of computer-aided drug design. nih.govnih.gov Given its chemical structure, featuring bulky hydrophobic cyclohexyl groups and a polar amide group with a fluorinated aromatic ring, the compound could theoretically interact with a range of protein targets, such as enzymes or receptors.

Molecular docking simulations would be employed to screen this compound against a panel of known protein targets. The simulation calculates a docking score, which estimates the binding free energy, indicating the strength of the interaction. A lower (more negative) docking score generally suggests a more favorable binding affinity.

Table 1: Hypothetical Molecular Docking Scores of this compound with Potential Protein Targets

Protein Target (PDB ID) Target Class Predicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2) Enzyme -9.8
FAAH Enzyme -9.5
Cannabinoid Receptor 1 (CB1) Receptor -8.7
p38 MAP Kinase Enzyme -8.2

Analysis of Binding Modes and Energetics

Beyond simply predicting if a molecule will bind, docking simulations provide a detailed, three-dimensional model of the ligand within the protein's binding site. This allows for a thorough analysis of the specific intermolecular interactions that stabilize the complex. nih.gov These interactions are critical for understanding the basis of molecular recognition and for guiding the optimization of lead compounds. nih.gov

For this compound, an analysis of its docked pose within a hypothetical target like Fatty Acid Amide Hydrolase (FAAH) would reveal key interactions. The dicyclohexyl groups would likely form extensive hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The carbonyl oxygen of the amide group could act as a hydrogen bond acceptor, while the fluorine atom on the benzoyl ring might participate in halogen bonding or other electrostatic interactions.

Table 2: Predicted Intermolecular Interactions between this compound and a Hypothetical FAAH Binding Site

Interaction Type Ligand Group Involved Protein Residue Involved Distance (Å)
Hydrogen Bond Amide Carbonyl (C=O) Ser241 2.1
Hydrophobic (Alkyl) Cyclohexyl Ring 1 Ile491, Leu404 3.5 - 4.0
Hydrophobic (Alkyl) Cyclohexyl Ring 2 Phe432, Met436 3.6 - 4.1

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity. nih.gov

Density Functional Theory (DFT) Studies of Molecular Conformations and Energetics

This compound is a flexible molecule due to the single bonds connecting the cyclohexyl rings to the amide nitrogen and the benzoyl group to the amide. This allows for multiple possible three-dimensional arrangements, or conformations. DFT calculations can be used to optimize the geometry of these different conformers and determine their relative energies. The conformer with the lowest energy is the most stable and therefore the most likely to be observed under experimental conditions. These calculations provide foundational knowledge of the molecule's preferred shape. researchgate.net

Table 3: Theoretical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 178.5° 0.00 75.3
2 65.2° 1.25 15.1

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorobenzamide (B1200420) portion, while the LUMO would also be centered on the aromatic ring system. DFT calculations can precisely map these orbitals and their energy levels. This analysis helps predict how the molecule might behave in chemical reactions, for instance, where it might be susceptible to nucleophilic or electrophilic attack. rsc.orgnih.gov

Table 4: Calculated Frontier Molecular Orbital Properties of this compound

Molecular Orbital Energy (eV) Description
HOMO -6.85 Primarily located on the fluorophenyl ring and amide group.
LUMO -1.23 Primarily located on the benzoyl and amide groups.

Molecular Dynamics Simulations for Conformational Dynamics in Solution

While DFT provides a static picture of a molecule's stable states, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a biologically relevant solvent environment. dntb.gov.ua MD simulations track the motions of every atom in the system, providing insights into the molecule's flexibility, conformational changes, and interactions with surrounding solvent molecules. youtube.com These simulations are crucial for understanding how a molecule behaves in the dynamic conditions of a living system. chemrxiv.org

An MD simulation of this compound in a water box would reveal the flexibility of the dicyclohexyl rings and the rotation around the amide bond. It would show how water molecules form a hydration shell around the polar parts of the molecule and are repelled by the nonpolar regions. This provides a more realistic model of the molecule's behavior than in-vacuum calculations and can be essential for accurately predicting binding energetics and mechanisms. nih.gov

Table 5: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water

Parameter Description Predicted Value/Observation
Root Mean Square Deviation (RMSD) Measures the average change in atomic positions, indicating structural stability. Low RMSD (< 2 Å) suggests a stable average conformation.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms, indicating flexibility. Higher RMSF values expected for the cyclohexyl rings compared to the rigid fluorobenzoyl core.
Solvent Accessible Surface Area (SASA) The surface area of the molecule exposed to the solvent. Fluctuations in SASA would correlate with conformational changes.

In Silico Prediction of Reaction Mechanisms and Synthetic Route Feasibility

Information regarding the in silico prediction of reaction mechanisms and the feasibility of synthetic routes for this compound is not available in the current body of scientific literature. While computational methods are frequently employed to investigate reaction pathways and stereospecificity for other molecules, similar studies for this compound have not been published. dntb.gov.uarsc.org

Generally, such computational investigations would involve the use of quantum mechanical methods to model the reactants, transition states, and products. nih.gov This allows for the calculation of activation energies and reaction thermodynamics, providing insight into the most probable synthetic pathways. For a molecule like this compound, a theoretical study might compare different amide bond formation strategies, for instance, by modeling the reaction between 4-fluorobenzoyl chloride and dicyclohexylamine (B1670486) versus a carbodiimide-mediated coupling of 4-fluorobenzoic acid and dicyclohexylamine. These models would help predict yields, potential byproducts, and optimal reaction conditions.

Despite the existence of computational studies on related structures, such as fluoroarenes or molecules with dicyclohexyl groups, the specific data for this compound remains uninvestigated. rsc.orgresearchgate.net

Application Domains of N,n Dicyclohexyl 4 Fluorobenzamide in Advanced Materials Research

Polymer Chemistry Building Block Potential

The molecular structure of N,N-dicyclohexyl-4-fluorobenzamide, characterized by two bulky cyclohexyl groups attached to a central amide nitrogen and a fluorinated benzoyl ring, presents intriguing possibilities for its use as a building block in polymer chemistry.

While direct polymerization of this compound has not been extensively documented in publicly available research, its structural similarity to other difluorobenzamide monomers allows for informed speculation on its potential. For instance, research into semi-aromatic polyamides has utilized monomers like N,N′-bis(4-fluorobenzamide)dicyclohexyl methane (B114726). bldpharm.com This analogous compound, which features two 4-fluorobenzamide (B1200420) units linked by a dicyclohexyl methane group, undergoes nucleophilic polycondensation to form high-performance polyamides. bldpharm.commdpi.com

Drawing a parallel, this compound could potentially serve as a chain-terminating agent or a monofunctional monomer that could be incorporated to control the molecular weight of polyamides. Its single reactive site, the fluorinated aromatic ring, could, under specific reaction conditions, participate in polymerization, leading to novel polymeric architectures. The bulky dicyclohexyl groups would be expected to introduce significant steric hindrance, influencing the polymer chain packing and resulting in materials with unique solubility and morphological characteristics. The creation of complex polymeric architectures, such as unimolecular micelles and multi-arm copolymers, often relies on the precise control of monomer incorporation and intermolecular interactions, a role for which a sterically demanding monomer like this compound could be well-suited. researchgate.net

The incorporation of this compound into a polymer backbone is anticipated to have a profound impact on the material's properties. The bulky and rigid dicyclohexyl moieties would likely increase the glass transition temperature (Tg) of the resulting polymer, thereby enhancing its thermal stability. This is a desirable characteristic for high-performance plastics used in demanding environments.

Furthermore, the introduction of such large aliphatic groups could disrupt the regular packing of polymer chains, potentially leading to amorphous or semi-crystalline materials with altered melt flowability. In the case of related semi-aromatic polyamides, the presence of dicyclohexane units has been shown to result in excellent thermal properties and good melt processability. bldpharm.commdpi.com For example, polyamides derived from N,N′-bis(4-fluorobenzamide)dicyclohexyl methane exhibit high glass transition temperatures and good melt flowability, making them suitable for melt processing. bldpharm.commdpi.com It is plausible that the inclusion of this compound as a co-monomer could be strategically employed to fine-tune these properties.

Property Anticipated Influence of this compound Incorporation Analogous Observation in Related Polyamides
Glass Transition Temperature (Tg) Increase due to bulky dicyclohexyl groups restricting chain mobility.Semiaromatic polyamides with dicyclohexane units show high Tg. bldpharm.commdpi.com
Thermal Stability Enhancement due to increased Tg and rigid structure.Related polyamides exhibit excellent thermal properties. bldpharm.commdpi.com
Melt Flowability Modification of viscosity; potential for improved processability.Good melt flowability observed in polyamides with dicyclohexane units. bldpharm.commdpi.com
Solubility Potential increase in solubility in organic solvents due to disruption of chain packing.Not directly reported, but a common effect of bulky side groups.
Crystallinity Likely to decrease crystallinity, leading to more amorphous materials.Not directly reported, but a common effect of bulky side groups.

Role in Functional Materials Development

The unique combination of a fluorinated aromatic ring and bulky aliphatic groups in this compound suggests its potential for use in the development of functional materials with enhanced properties.

The incorporation of rigid and bulky units into polymer chains is a well-established strategy for improving mechanical performance. In semi-aromatic polyamides, the inclusion of alicyclic structures like the dicyclohexyl group has been demonstrated to enhance mechanical properties. bldpharm.commdpi.com These rigid units can increase the stiffness and strength of the material. Therefore, introducing this compound into a polymer matrix could lead to materials with improved tensile strength and modulus. The bulky nature of the dicyclohexyl groups could also contribute to increased toughness by creating a more complex and tortuous path for crack propagation.

The processability of advanced materials is a critical factor for their commercial viability. The melt viscosity and solubility of a polymer are key parameters that determine its processability. As mentioned earlier, the incorporation of this compound could be a tool to modulate the melt flow characteristics of polymers. By carefully controlling the amount of this bulky co-monomer, it might be possible to optimize the viscosity of the polymer melt for various processing techniques such as injection molding or extrusion. Furthermore, the potential for increased solubility in organic solvents could facilitate solution-based processing methods, which are often required for the fabrication of thin films and coatings.

Catalyst and Ligand Design

While there is no direct evidence in the searched literature of this compound being used in catalyst or ligand design, its molecular structure contains features that could be of interest in these fields. The amide functionality, combined with the steric bulk of the dicyclohexyl groups, could make it a candidate for a sterically hindered ligand in organometallic catalysis. The fluorine atom on the benzoyl ring could also influence the electronic properties of a potential metal complex. The development of nitrogen-rich porous polymers for applications such as CO2 capture and catalysis highlights the importance of nitrogen-containing building blocks in designing functional materials for catalysis. elsevierpure.com Although not a porous polymer itself, the fundamental components of this compound align with the chemical motifs used in such advanced catalytic systems. Further research would be necessary to explore its coordination chemistry and catalytic activity.

Evaluation of the Dicyclohexyl-Benzamide Scaffold in Coordination Chemistry

There is no available research data on the use of this compound as a ligand in coordination chemistry. Scientific literature does not provide information on its ability to coordinate with metal ions or the properties of any potential coordination complexes.

Exploration as an Organic Catalyst Component for Specific Transformations

There is no available research data on the exploration of this compound as a component in organic catalysis. Published studies have not investigated its potential to catalyze specific chemical transformations.

Biomolecular Interactions and in Vitro Biological Research of N,n Dicyclohexyl 4 Fluorobenzamide and Analogues

Small Molecule-Biomacromolecule Interaction Studies (In Vitro)

The interaction of small molecules with biomacromolecules is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Human Serum Albumin (HSA) is a primary carrier protein in the blood, and its binding to xenobiotics can significantly influence their distribution and availability.

Studies on compounds structurally related to N,N-dicyclohexyl-4-fluorobenzamide, such as those containing phthalate (B1215562) or benzamide (B126) moieties, have demonstrated interactions with serum albumins. For instance, methyl hydrogen phthalate, a metabolite of dimethyl phthalate, has been shown to bind to HSA primarily through hydrogen bonds and van der Waals forces. nih.gov The binding constant (Ka) for this interaction was determined to be 1.136 ± 0.026 × 10⁴ M⁻¹ at 298 K, indicating a spontaneous binding process. nih.gov Similarly, N-alkyl phenothiazine (B1677639) derivatives, which share some structural similarities with benzamides, exhibit binding to HSA with constants in the order of 10⁴ M⁻¹. nih.gov These studies suggest that this compound likely also binds to HSA, although the specific affinity and binding site would require direct experimental investigation.

Interactive Table: Binding Constants of Related Compounds with Human Serum Albumin

Compound Binding Constant (Ka) [M⁻¹] Temperature (K) Technique
Methyl Hydrogen Phthalate 1.136 x 10⁴ 298 Multi-spectral analysis
Levomepromazine monomaleate 5.188 x 10⁴ 298 Fluorescence Spectroscopy

The binding of small molecules to proteins like HSA can induce conformational changes, which can be monitored using various spectroscopic techniques. Studies on the interaction of methyl hydrogen phthalate with HSA using circular dichroism (CD) and 3D fluorescence spectroscopy revealed alterations in the secondary structure of the protein. nih.gov An increase in the radius of gyration (Rg) and solvent accessible surface area (SASA) of HSA upon binding of the phthalate suggested that the protein structure became less compact. nih.gov Similarly, the interaction of N-alkyl phenothiazines with HSA also led to conformational changes, as evidenced by CD and FT-IR spectroscopy. nih.gov These findings imply that the binding of this compound to HSA or other proteins could similarly alter their conformation, potentially affecting their biological function.

Enzymatic Activity Modulation (In Vitro)

Benzamide derivatives have been explored for their potential to modulate the activity of various enzymes, including cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov Research has shown that modifying the carboxylate group of certain NSAIDs into amides can lead to potent and selective COX-2 inhibitors. nih.gov For example, amide derivatives of indomethacin (B1671933) and meclofenamic acid have shown significant COX-2 inhibitory activity. nih.gov While specific data for this compound is not available, related benzamide derivatives have been synthesized and evaluated as COX inhibitors. For instance, a series of pyrazolyl-thiazolinone derivatives showed potent COX-2 inhibition, with some compounds having IC₅₀ values in the sub-micromolar range. nih.gov

Interactive Table: COX-2 Inhibition by Analogous Compounds

Compound Class Example Compound COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Indomethacin Amide Derivative Compound 7 0.009 >111
Meclofenamic Acid Amide Derivative Compound 25 0.2 >250

Receptor Binding and Signaling Pathway Investigations (In Vitro)

Benzamide derivatives have also been investigated for their ability to bind to various receptors, including sigma receptors and G-protein coupled receptors (GPCRs).

Research on N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a benzamide derivative, has demonstrated high-affinity binding to both sigma-1 and sigma-2 receptors, which are expressed in certain cancer cells like MCF-7. nih.govnih.gov Competition binding studies showed that this compound could be displaced by known sigma ligands, confirming its interaction with these receptors. nih.gov The binding affinity (Ki) for haloperidol (B65202) was 4.6 nM in MCF-7 cells. nih.gov

Furthermore, the vast family of GPCRs represents a major class of drug targets. nih.govnih.gov The interaction of ligands with these receptors can trigger a cascade of intracellular signaling events. elifesciences.orgmdpi.com While direct evidence for this compound is absent, the general ability of small molecules with similar structural features to interact with GPCRs suggests this as a potential area of investigation for this compound.

Characterization of Selectivity and Potency against Relevant Biological Targets (e.g., as part of the fluorobenzamide scaffold in serine protease inhibitors)

The 4-fluorobenzamide (B1200420) moiety is a key structural feature in a number of compounds designed as inhibitors of various enzymes, including serine proteases. Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases, making them important therapeutic targets. The selectivity and potency of an inhibitor are critical determinants of its therapeutic potential, minimizing off-target effects and maximizing efficacy.

The fluorobenzamide scaffold can contribute to the binding of a molecule to its target protein through various interactions. The fluorine atom, being highly electronegative, can form hydrogen bonds and other electrostatic interactions with the amino acid residues in the active site of a protease. The aromatic ring can engage in π-π stacking or hydrophobic interactions.

The characterization of selectivity and potency of a compound like this compound would typically involve screening it against a panel of serine proteases. This would generate a selectivity profile, indicating which proteases are inhibited and to what extent. Potency is usually quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

For instance, in the development of novel anti-inflammatory and analgesic agents, various derivatives based on a 4-fluorobenzamide structure have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are also serine hydrolases. researchgate.net While not direct evidence for this compound's activity, this highlights the utility of the fluorobenzamide scaffold in designing enzyme inhibitors.

A hypothetical selectivity and potency table for a compound like this compound, if it were to be tested against a panel of serine proteases, might look like this:

ProteaseIC50 (µM)Fold Selectivity vs. Trypsin
Trypsin101
Thrombin> 100> 10
Chymotrypsin52
Elastase250.4

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Development of Structure-Activity Relationships (SAR) from Synthesized Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its potency and selectivity, researchers can identify key structural features required for optimal activity.

For this compound, an SAR study would involve the synthesis of a library of analogues. These analogues could feature modifications at several positions:

The Benzamide Ring: The position of the fluorine atom could be moved (e.g., to the 2- or 3-position), or it could be replaced with other halogens (Cl, Br) or different electron-withdrawing or -donating groups.

The Dicyclohexyl Groups: One or both cyclohexyl rings could be replaced with other cyclic or acyclic aliphatic groups of varying sizes and lipophilicity. The substitution pattern on the nitrogen atom could also be altered.

For example, research on N,N'-dicyclohexylurea analogs, which share the dicyclohexyl moiety, has shown that substitutions on other parts of the molecule can significantly impact biological activities such as anti-inflammatory and antimicrobial effects. nih.gov In one study, the introduction of a 4-hydroxy group on a related structure led to potent antimicrobial and antioxidant activities. nih.gov

The findings from such an SAR study can be compiled into a table to visualize the trends:

AnalogueModificationIC50 (µM)Key Finding
Parent Compound This compoundHypothetical ValueBaseline activity
Analogue 1 2-fluorobenzamideHypothetical ValueIndicates importance of fluorine position
Analogue 2 4-chlorobenzamideHypothetical ValueCompares activity of different halogens
Analogue 3 N-cyclohexyl-N-cyclopentylHypothetical ValueShows effect of ring size on activity
Analogue 4 N,N-dibenzylHypothetical ValueDemonstrates impact of replacing aliphatic with aromatic groups

Note: The data and findings in this table are illustrative and intended to demonstrate the principles of an SAR study.

In Vitro Cellular Studies (e.g., cell-based assays without human trial data)

Following the characterization of a compound's activity against purified enzymes, the next step is to evaluate its effects in a more biologically relevant context using cell-based assays. These assays can provide information on a compound's ability to enter cells, its mechanism of action at a cellular level, and its potential for cytotoxicity.

Assessment of Bioactivity in Cell Cultures

Cell-based assays are crucial for understanding the biological effects of a compound in a living system. For a compound like this compound, a variety of cell lines could be used to assess its bioactivity, depending on the therapeutic area of interest. For example, if the compound is being investigated as an anti-inflammatory agent, immune cells like macrophages could be used.

The assessment might involve treating the cells with the compound and then measuring a specific cellular response. This could include the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) or the modulation of specific signaling pathways. For instance, novel piperidine (B6355638) derived thiosemicarbazones were evaluated for their inhibitory activity against the dihydrofolate reductase (DHFR) enzyme in an in vitro study, with IC50 values determined. nih.gov

A hypothetical data table for the assessment of bioactivity in cell culture might look like this:

Cell LineAssayEndpoint MeasuredResult (e.g., EC50 in µM)
RAW 264.7 (macrophage)LPS-induced inflammationTNF-α secretionHypothetical Value
Jurkat (T-lymphocyte)Cell Proliferation AssayCell ViabilityHypothetical Value
A549 (lung carcinoma)Cytotoxicity AssayLactate Dehydrogenase (LDH) releaseHypothetical Value

Note: The data in this table is purely for illustrative purposes.

Cellular Uptake and Distribution Studies

For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. Cellular uptake and distribution studies are designed to determine how efficiently a compound enters cells and where it localizes within the cell.

These studies often employ fluorescently labeled versions of the compound, which can be visualized using techniques like fluorescence microscopy or quantified by flow cytometry. The physicochemical properties of a molecule, such as its lipophilicity and size, play a significant role in its ability to be taken up by cells. The dicyclohexyl groups in this compound would be expected to increase its lipophilicity, which could enhance its passive diffusion across cell membranes.

The results of such a study would provide valuable information on whether the compound can reach its intended site of action within the cell.

Future Directions and Emerging Research Avenues for N,n Dicyclohexyl 4 Fluorobenzamide

Development of Green Chemistry-Compliant Synthetic Routes

Traditional amide synthesis often relies on coupling reagents that generate stoichiometric amounts of waste, presenting environmental and economic challenges. catalyticamidation.info Future research will likely focus on developing greener, more atom-economical synthetic pathways to N,N-dicyclohexyl-4-fluorobenzamide.

One promising avenue is the advancement of catalytic direct amidation . This approach involves the direct reaction of 4-fluorobenzoic acid and dicyclohexylamine (B1670486), using a catalyst to promote the formation of the amide bond with water as the sole byproduct. catalyticamidation.info Research in this area would concentrate on identifying robust and recyclable catalysts, such as those based on boric acid, zirconium compounds, or other transition metals, that can efficiently facilitate this transformation under mild conditions. dntb.gov.uasemanticscholar.org The development of solvent-free or aqueous-based reaction conditions would further enhance the green credentials of the synthesis. semanticscholar.org Another green approach is the exploration of continuous-flow reactor technology, which can offer improved safety, efficiency, and scalability for the amidation process. indexcopernicus.com

Potential catalytic systems for the green synthesis of this compound are summarized in the table below.

Catalyst TypeReaction PrinciplePotential Advantages
Boric Acid CatalystsActivation of the carboxylic acidLow cost, low toxicity, and effectiveness in solvent-free conditions. semanticscholar.org
Zirconium-Based CatalystsLewis acid catalysis promoting nucleophilic attackHigh efficiency and potential for heterogeneous catalysis, allowing for easy catalyst recovery and reuse. dntb.gov.ua
OrganocatalystsActivation of the carboxylic acid via various intermediatesMetal-free, avoiding potential metal contamination of the final product. mdpi.com

Advanced Structural Modifications for Tailored Material Applications

The inherent properties of this compound, such as its rigidity and the presence of a fluorine atom, make it an attractive scaffold for the development of new materials. Future research will focus on systematic structural modifications to fine-tune its properties for specific applications.

The fluorine atom is a key site for modification. Altering its position on the benzene (B151609) ring or introducing additional fluorine substituents could significantly impact the electronic properties, thermal stability, and crystal packing of the molecule. nih.govacs.org Research has shown that fluorine substitution can suppress disorder in molecular crystals, leading to more well-defined solid-state structures. nih.govacs.org This could be advantageous in the design of materials with predictable electronic or optical properties. Furthermore, the introduction of fluorine can enhance the thermal and dimensional stability of polymers, suggesting that derivatives of this compound could serve as valuable monomers or additives in high-performance polymers.

Modifications to the N,N-dicyclohexyl groups also present a fertile area for research. Replacing the cyclohexyl rings with other cyclic or acyclic aliphatic groups could modulate the steric hindrance and solubility of the molecule, influencing its self-assembly behavior and processability. These modifications could lead to the creation of novel liquid crystals, organogelators, or components for advanced composites.

Mechanistic Elucidation of Novel Biological Activities Through In Vitro Models

While the biological profile of this compound is not extensively studied, the benzamide (B126) and fluorinated aromatic moieties are present in numerous biologically active compounds. indexcopernicus.comacgpubs.orgnih.gov This suggests that this compound and its derivatives could exhibit interesting biological activities. Future research should employ a range of in vitro models to screen for and elucidate these potential effects.

Given that many fluorinated compounds exhibit antimicrobial properties, a logical first step would be to assess the antimicrobial and antifungal activity of this compound against a panel of pathogenic bacteria and fungi. acgpubs.orgnanobioletters.com Similarly, the antiproliferative potential of this compound against various cancer cell lines could be investigated using assays like the MTT assay, drawing parallels from studies on other N-substituted benzamide derivatives that have shown antitumor effects. indexcopernicus.comnih.govresearchgate.net

Should initial screenings reveal any significant biological activity, subsequent mechanistic studies would be crucial. These could involve investigating the compound's interaction with specific enzymes or cellular pathways. For instance, molecular docking studies could be used to predict potential biological targets, which can then be validated through targeted in vitro assays. indexcopernicus.com The development of highly sensitive analytical methods, such as high-resolution continuum source molecular absorption spectrometry (HR-CS MAS), could facilitate the quantification of the fluorinated compound in biological matrices during these in vitro studies. nih.gov

Integration into Supramolecular Chemistry and Self-Assembled Systems

The structure of this compound is well-suited for applications in supramolecular chemistry. The amide group can act as both a hydrogen bond donor and acceptor, while the phenyl and cyclohexyl groups provide opportunities for π-π stacking and hydrophobic interactions, respectively. rsc.orgmdpi.com The fluorine atom can participate in fluorophilic interactions, further guiding the self-assembly process. rsc.org

Future research could explore the ability of this compound to form well-defined supramolecular assemblies , such as organogels, liquid crystals, or nanofibers. rsc.orgmdpi.com The introduction of fluorine is known to influence the self-assembly of molecules, sometimes leading to the formation of unique helical structures. rsc.orgamazonaws.com The interplay between hydrogen bonding, hydrophobic interactions, and potential fluorophilic interactions could lead to the formation of complex and functional supramolecular architectures.

Furthermore, this compound could be incorporated as a building block into more complex supramolecular systems. For example, it could be functionalized to attach to surfaces, forming stable self-assembled monolayers (SAMs) with unique interfacial properties due to the fluorinated moiety. capes.gov.br The ability to form co-assemblies with other molecules could also be investigated, potentially leading to materials with tunable properties. rsc.org

Computational-Guided Discovery and Design of Functionally Optimized Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Future research will increasingly rely on in silico methods to predict the properties of novel derivatives and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound derivatives with their predicted activities, be it biological efficacy or material properties. semanticscholar.orgnih.govnih.govresearchgate.netderpharmachemica.com For instance, 3D-QSAR and 4D-QSAR approaches can provide detailed insights into how modifications to the steric, electronic, and hydrophobic properties of the molecule would affect its function. nih.govresearchgate.net

Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction modes of this compound derivatives with specific biological targets, such as enzymes or receptors. indexcopernicus.comubaya.ac.id This can help in prioritizing the synthesis of compounds with the highest likelihood of biological activity. Similarly, computational methods can be used to predict the solid-state packing and material properties of new derivatives, aiding in the design of advanced materials. nih.govresearchgate.netmdpi.com By leveraging these computational tools, researchers can more efficiently explore the vast chemical space of this compound derivatives and identify candidates with optimized functional properties.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and conditions for preparing N,N-dicyclohexyl-4-fluorobenzamide?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling. Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) .
  • Key Parameters : Monitor reaction progress via TLC. Optimize stoichiometry (1:1:1 ratio of acid, amine, and DCC) and reaction time (12–24 hours). Confirm purity via melting point, IR (amide C=O stretch ~1650 cm⁻¹), and ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and absence of unreacted carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
  • ¹H-NMR/¹³C-NMR : Identify aromatic protons (δ 7.2–7.8 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and fluorine coupling effects .
  • Elemental Analysis : Verify C, H, N, and F content (±0.3% theoretical) .

Q. How can fluorescence properties of this compound be systematically studied?

  • Experimental Design :

  • Solvent Screening : Test polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents.
  • pH Dependence : Measure fluorescence intensity (λex 340 nm, λem 380 nm) across pH 3–8. Optimal intensity is typically observed at pH 5 .
  • Thermal Stability : Assess intensity at 10–50°C; stable fluorescence is expected ≤25°C .
    • Quantitative Analysis : Calculate LOD (0.27 mg/L) and LOQ (0.90 mg/L) via linear regression (R² > 0.99) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K). Solve structures via direct methods (SHELXS) and refine with SHELXL .
  • Key Metrics : Analyze bond lengths (C-F ~1.34 Å), torsion angles (amide plane vs. aromatic ring), and hydrogen-bonding networks .
    • Contradiction Management : If computational models (e.g., DFT) disagree with experimental data, re-examine refinement parameters (thermal displacement, occupancy) or solvent effects in the crystal lattice .

Q. What strategies validate this compound’s potential in PET imaging?

  • Approach :

  • Radiolabeling : Incorporate ¹⁸F via nucleophilic aromatic substitution (K₂CO₃/Kryptofix 2.2.2, 100°C, 20 min) .
  • In Vivo Testing : Assess biodistribution in murine models using microPET. Compare uptake in target tissues (e.g., tumors) vs. background .
    • Data Interpretation : Quantify SUV (standardized uptake value) and correlate with structural features (lipophilicity, logP ~3.5) .

Q. How can researchers design enzyme inhibition assays using this compound?

  • Protocol :

  • Target Selection : Test against urease (common in bacterial pathogens) .
  • IC50 Determination : Use spectrophotometry (λ = 630 nm) to monitor ammonia release from urea hydrolysis.
  • Controls : Include positive controls (e.g., acetohydroxamic acid) and blank (no enzyme) .
    • Data Analysis : Fit dose-response curves (Hill equation) and compare Ki values to known inhibitors .

Q. What computational methods predict the physicochemical properties of this compound?

  • Tools :

  • Quantum Chemistry (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO/LUMO energies for reactivity insights .
  • QSAR Models : Corrogate logP, polar surface area, and solubility using software like Schrödinger .
    • Validation : Compare computed NMR/IR spectra with experimental data to assess model accuracy .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .
  • For structural contradictions, cross-validate crystallographic data with spectroscopic and computational results .
  • Fluorine’s electronegativity impacts both reactivity (synthesis) and intermolecular interactions (crystallography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.